2-(4-acetamidophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-acetamidophenyl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-14(24)23-17-6-4-15(5-7-17)12-20(25)22-13-16-8-9-21-18(11-16)19-3-2-10-26-19/h2-11H,12-13H2,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVINMIRNXVMOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)NCC2=CC(=NC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetamidophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Acetamidophenyl Intermediate: This step involves the acetylation of 4-aminophenol to form 4-acetamidophenol.
Synthesis of the Pyridinylmethyl Intermediate: This involves the reaction of 2-(thiophen-2-yl)pyridine with a suitable alkylating agent to form the pyridinylmethyl intermediate.
Coupling Reaction: The final step involves coupling the acetamidophenyl intermediate with the pyridinylmethyl intermediate under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetamidophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
The compound 2-(4-acetamidophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide presents a fascinating subject for exploration in various scientific research applications. This compound, characterized by its unique structure, has implications in medicinal chemistry, particularly in the development of pharmaceutical agents. Below is a detailed examination of its applications, supported by relevant data and case studies.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiophene rings have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of thiophene-containing acetamides and their effects on cancer cell lines. The results demonstrated that these compounds could reduce cell viability significantly, suggesting potential for further development as anticancer agents .
Antimicrobial Properties
The antimicrobial efficacy of compounds with similar structures has been documented extensively. The presence of the thiophene moiety is known to enhance the antimicrobial activity against a range of pathogens.
Data Table: Antimicrobial Activity
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
This table summarizes findings from various studies indicating the effectiveness of similar compounds against common pathogens .
Neuroprotective Effects
Emerging research suggests that acetamide derivatives may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study:
A recent investigation highlighted the neuroprotective effects of thiophene-based compounds in cellular models of oxidative stress. The study found that these compounds could mitigate neuronal damage induced by oxidative agents, thus showcasing their potential for therapeutic applications in neuroprotection .
Mechanism of Action
The mechanism of action of 2-(4-acetamidophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways would depend on the specific application being investigated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:
Key Structural and Functional Insights :
Core Heterocycles: The target compound’s thiophene-pyridine core distinguishes it from pyrimidine-based analogs (e.g., ). Thiophene’s electron-rich aromatic system may enhance π-π stacking interactions in biological targets compared to pyrimidine’s hydrogen-bonding capacity. Compounds with indolinone or isoxazole scaffolds (e.g., ) exhibit divergent bioactivity, suggesting that heterocycle choice critically influences target selectivity.
Linkage and Substituents :
- A methylene bridge in the target compound contrasts with thioether (e.g., ) or sulfonyl (e.g., ) linkages in analogs. Methylene bridges may improve metabolic stability compared to sulfur-containing linkages, which are prone to oxidation.
- The 4-acetamidophenyl group is analogous to sulfonamide derivatives in , but the absence of a sulfonyl group may reduce off-target interactions (e.g., carbonic anhydrase inhibition).
Biological Activity: Thiophene-containing compounds are associated with antimicrobial and anti-inflammatory activities, while pyrimidine derivatives (e.g., ) often serve as kinase inhibitors or antivirals.
Biological Activity
2-(4-acetamidophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Acetamidophenyl Intermediate : Acetylation of 4-aminophenol yields 4-acetamidophenol.
- Formation of the Pyridinylmethyl Intermediate : Reaction of 2-(thiophen-2-yl)pyridine with an alkylating agent produces the pyridinylmethyl intermediate.
- Coupling Reaction : The final step combines the two intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under suitable conditions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, thiazole derivatives have shown potential in directing tumor cells towards apoptosis, which is crucial for anticancer action . The compound's structural features may enhance its interaction with cancer cell pathways.
Enzyme Inhibition
The compound may also act as an inhibitor for specific enzymes, similar to other acetamides that have been studied for their ability to inhibit lipoxygenase (LOX) and other targets. For instance, hybrids derived from cinnamic acids and paracetamol demonstrated multifunctional activities, including LOX inhibition .
The mechanism involves binding to specific molecular targets such as enzymes or receptors, modulating their activity. The presence of thiophene and pyridine rings contributes to unique electronic properties that may enhance binding affinity and selectivity.
Case Studies and Research Findings
- Study on Antileishmanial Activity : A related study evaluated compounds for antileishmanial activity against Leishmania infantum, showcasing the potential of thiophene-containing compounds in parasitic infections .
- Anticancer Evaluation : A series of thiazole derivatives were synthesized and tested against A549 and C6 tumor cell lines, revealing significant anticancer activity linked to structural modifications similar to those found in this compound .
- Multitarget Agents : Research on multitarget molecular hybrids incorporating acetamides has shown promising results in various biological assays, indicating that structural modifications can lead to enhanced biological activities .
Data Table: Comparison of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-acetamidophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common approach involves coupling acetamide derivatives with heterocyclic precursors. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions in refluxing ethanol, followed by purification using column chromatography . Optimizing stoichiometry, temperature (e.g., 80–100°C), and solvent polarity (e.g., DMF for solubility) can enhance yields. Slow evaporation of chloroform-acetone mixtures (1:5 v/v) is effective for crystallization . Multi-step syntheses with low yields (2–5%) highlight the need for catalytic systems (e.g., Pd-based catalysts) to improve efficiency .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent integration and spatial arrangement, particularly for thiophene (δ 6.8–7.5 ppm) and pyridine protons (δ 8.0–8.5 ppm).
- High-Performance Liquid Chromatography (HPLC) : Reversed-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₀N₃O₂S).
- X-ray Crystallography : Resolves bond angles (e.g., C–S–C ≈ 100°) and packing motifs, critical for understanding stability .
Q. How does the crystal structure of this compound influence its physicochemical properties and potential interactions in biological systems?
- Methodological Answer : Crystal lattice parameters (e.g., monoclinic system, a = 9.66 Å, b = 18.55 Å) reveal intermolecular hydrogen bonds (N–H⋯O) and π-π stacking between aromatic rings, enhancing thermal stability and solubility . These interactions may mimic binding motifs in enzyme active sites, guiding drug design.
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions in spectral data (e.g., NMR vs. computational predictions) during structural elucidation?
- Methodological Answer :
- Density Functional Theory (DFT) : Compare experimental NMR shifts with computed values (B3LYP/6-311+G(d,p)) to identify discrepancies in tautomeric forms or solvent effects .
- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria) by acquiring spectra at 25°C and −40°C.
- 2D NMR (COSY, NOESY) : Clarify through-space correlations, especially for overlapping pyridine and thiophene signals .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this acetamide derivative?
- Methodological Answer :
- Analog Synthesis : Modify the thiophene (e.g., 3-substituted thiophene) or pyridine (e.g., 4-methyl substitution) to assess impact on bioactivity .
- Enzyme Assays : Test inhibitory activity against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
- Computational Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., COX-2), prioritizing substituents with favorable ΔG values .
Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with target enzymes or receptors?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to evaluate stability of hydrogen bonds (e.g., acetamide carbonyl with Ser530 in COX-2) .
- Free Energy Perturbation (FEP) : Quantify relative binding affinities of analogs using Schrödinger Suite .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using MOE or Phase .
Q. What are the critical considerations when designing stability studies under varying pH and temperature conditions for this compound?
- Methodological Answer :
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (Td > 200°C suggests thermal stability) .
- pH-Solubility Profile : Use shake-flask method across pH 1–10 to identify optimal formulation conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
